
N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide, also known as BP-1B, is a chemical compound that has been extensively studied for its potential use in scientific research. BP-1B is a pyridine-based compound that has been synthesized through a variety of methods, each with its own advantages and limitations.
Mecanismo De Acción
The mechanism of action of N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes in cells. This compound has been shown to selectively bind to metal ions, which may play a role in its mechanism of action. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to selectively bind to metal ions, inhibit the activity of certain enzymes, and inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide in lab experiments is its ability to selectively bind to metal ions, which makes it a useful tool for the detection of these ions in biological samples. Additionally, this compound has been shown to have low toxicity in animal models, making it a safer alternative to other compounds that may have similar effects. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its ability to penetrate cell membranes and reach its target proteins or enzymes.
Direcciones Futuras
There are several future directions for N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide research, including further studies on its mechanism of action and its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to optimize the synthesis methods for this compound and to improve its solubility in water. Finally, this compound may have potential applications in other areas of scientific research, such as in the development of new fluorescent probes for the detection of other molecules or ions in biological samples.
Métodos De Síntesis
N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide can be synthesized through a variety of methods, including the reaction of pyridine-3-carboxylic acid with benzylamine and pyrrole, or through a multistep synthesis involving the reaction of pyridine-3-carboxylic acid with 2-bromo-5-chloropyridine, followed by the reaction with benzylamine and pyrrole. The latter method has been shown to be more efficient and yields a higher purity product.
Aplicaciones Científicas De Investigación
N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of cancer and other diseases. This compound has been shown to selectively bind to metal ions, such as copper and zinc, making it a useful tool for the detection of these ions in biological samples. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further development as a cancer therapeutic agent.
Propiedades
IUPAC Name |
N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(19-12-14-6-2-1-3-7-14)15-8-9-16(18-13-15)20-10-4-5-11-20/h1-11,13H,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUADHNCJVQIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

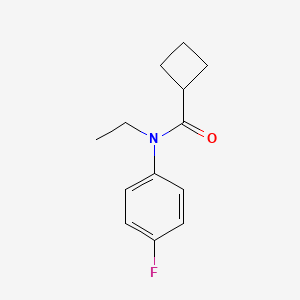
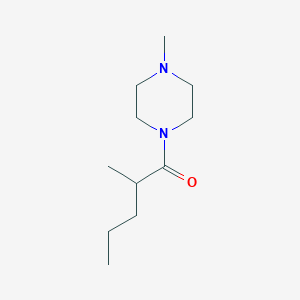
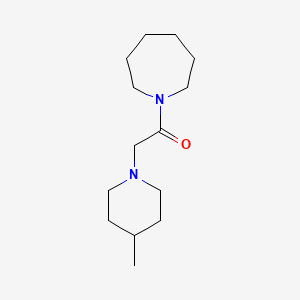



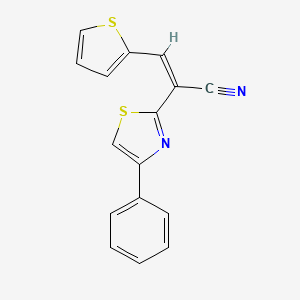
![4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500850.png)


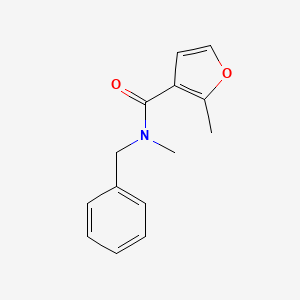
![4-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7500900.png)
![3-[(2Z)-2-[[(3E)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B7500907.png)
![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)